Acetyl dipeptide-1 cetyl ester
Overview
Description
Molecular Structure Analysis
The molecular formula of Acetyl tyrosylarginine cetyl ester is C33H57N5O5 . Its average mass is 603.836 Da and its monoisotopic mass is 603.435974 Da . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical and Chemical Properties Analysis
Acetyl tyrosylarginine cetyl ester has a density of 1.1±0.1 g/cm3 . Its molar refractivity is 169.5±0.5 cm3 . It has 10 H bond acceptors, 7 H bond donors, and 26 freely rotating bonds . Its polar surface area is 169 Å2 and its molar volume is 535.9±7.0 cm3 .Scientific Research Applications
Enzymatic Esterification and Hydrolysis
- The esterification of aromatic amino acids like N-acetyl-L-tyrosine has been extensively studied using enzymes like α-chymotrypsin in various organic solvents. This research helps in understanding the medium effects on enzyme-catalyzed reactions, which is crucial for applications in biochemical and pharmaceutical industries (Kise & Shirato, 1988).
Enzymatic Properties in Pharmaceutical Development
- Research on enzymes like C′1-esterase, which can hydrolyze substrates including N-acetyl-L-tyrosine ethyl ester, contributes to our understanding of enzymatic properties and their potential pharmaceutical applications (Haines & Lepow, 1964).
Biocatalysis in Organic Media
- α-Chymotrypsin's role in catalyzing the hydrolysis and synthesis of N-Acetyl-I-tyrosine-ethyl-ester in polymeric supports sheds light on the potential of enzymes in biocatalysis, particularly in organic media. This is significant for industrial applications where reactions are catalyzed in non-aqueous environments (Kapune & Kasche, 1978).
Optimization of Enzymatic Synthesis
- The synthesis of N-acetyl-L-Tyrosine Ethyl Ester (ATEE) using immobilized chymotrypsin demonstrates the optimization of enzymatic processes for the production of specific esters. This is particularly relevant for the development of fine chemicals and pharmaceutical intermediates (Vidaluc et al., 1983).
Lipase-Catalyzed Transesterification
- Studies on the lipase-catalyzed synthesis of acetylated compounds, like tyrosol, provide insights into the potential of using enzymes for producing bioactive esters, which could have various applications in food, cosmetics, and pharmaceuticals (Aissa et al., 2007).
Carbohydrate Esterase Studies
- Research on carbohydrate esterases, such as hemicellulose deacetylating acetyl xylan esterases, highlights the importance of these enzymes in modifying plant cell-wall polysaccharides. This is significant for industries like food processing, paper and pulp, and biorefineries (Kameshwar & Qin, 2018).
Enzyme Stability in Organic Solvent
- Studies on the stability of enzymes like tyrosinase in organic solvents open avenues for their use in non-aqueous biocatalysis. This has implications for industrial processes where enzymes need to be stable under harsh conditions (Wu et al., 2018).
Mechanism of Action
Target of Action
Acetyl Tyrosylarginine Cetyl Ester (AD-1) is a synthetic peptide composed of acetic acid and cetyl alcohol with arginine and tyrosine . It has been used in cosmetics for sensitive skin . The primary targets of AD-1 are the skin cells, particularly the fibroblasts .
Mode of Action
AD-1 has certain anti-inflammatory effects and enhances the skin barrier . It interacts with skin cells to reduce inflammation and improve the skin’s barrier function . This interaction results in the reduction of skin damage and regulation of abnormal expression of mRNA levels .
Biochemical Pathways
AD-1 affects several biochemical pathways related to skin aging and inflammation. It influences the mRNA levels of senescence-related p21, p53, MMPs, IL6, Col1, Col3, and autophagy-related p62, ATG5, ATG7 . These proteins play crucial roles in cell aging, inflammation, and autophagy .
Result of Action
The application of AD-1 results in reduced skin damage and improved skin health . It can alleviate the abnormal protein levels of p16, p21, p53, Col1, LC3B, and p62 induced by UVA .
Action Environment
The action of AD-1 can be influenced by environmental factors such as UV radiation. For instance, it has been shown to reduce damage in skin cells induced by UVA . This suggests that AD-1 could potentially have enhanced efficacy in environments with high UV exposure.
Properties
IUPAC Name |
hexadecyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H57N5O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-43-32(42)29(18-17-23-36-33(34)35)38-31(41)30(37-26(2)39)25-27-19-21-28(40)22-20-27/h19-22,29-30,40H,3-18,23-25H2,1-2H3,(H,37,39)(H,38,41)(H4,34,35,36)/t29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHZXDZUXGBFAQ-KYJUHHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H57N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173329 | |
Record name | Acetyl dipeptide-1 cetyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196604-48-5 | |
Record name | Acetyl dipeptide-1 cetyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196604485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl dipeptide-1 cetyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYL TYROSYLARGININE CETYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M7W78X5IR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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